molecular formula C11H7ClN4S B13869657 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine

2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B13869657
M. Wt: 262.72 g/mol
InChI Key: OGIQUGMMQOKGOR-UHFFFAOYSA-N
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Description

2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a chlorine atom and a pyridin-2-yl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine typically involves a multi-step process. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of one chlorine atom with a pyridin-2-yl group in the presence of N,N-dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition disrupts the metabolic processes of microorganisms, leading to their death. Additionally, the compound’s ability to interact with DNA and other cellular components may contribute to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. Its ability to inhibit acetyl-CoA carboxylase and its antimicrobial and anticancer activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H7ClN4S

Molecular Weight

262.72 g/mol

IUPAC Name

2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C11H7ClN4S/c12-11-14-7-4-6-17-9(7)10(16-11)15-8-3-1-2-5-13-8/h1-6H,(H,13,14,15,16)

InChI Key

OGIQUGMMQOKGOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=NC3=C2SC=C3)Cl

Origin of Product

United States

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